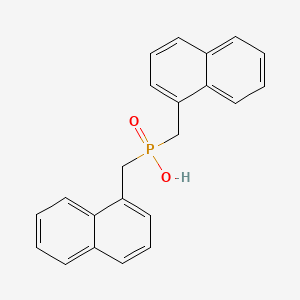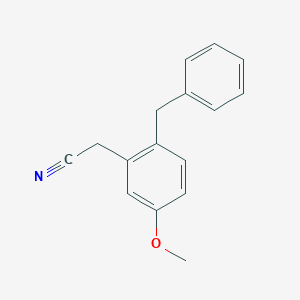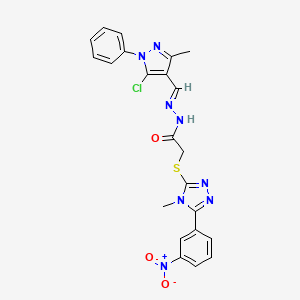
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is an organophosphorus compound characterized by the presence of two 1-naphthalenylmethyl groups attached to the phosphorus atom. This compound is part of the broader class of phosphinic acids, which are known for their versatile chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- typically involves the reaction of 1-naphthalenylmethyl chloride with a suitable phosphorus source under controlled conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinic acid derivative . The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The naphthalenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence catalytic processes and biochemical reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid: Contains three ionizable hydrogen atoms and is widely used in various applications.
Phosphonic acid: Contains two ionizable hydrogen atoms and is known for its use in agriculture and industry.
Phosphinic acid: Contains one ionizable hydrogen atom and is similar in structure to phosphinic acid, P,P-bis(1-naphthalenylmethyl)-.
Uniqueness
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is unique due to the presence of two 1-naphthalenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other phosphinic acids may not be as effective .
Propiedades
Número CAS |
918545-43-4 |
|---|---|
Fórmula molecular |
C22H19O2P |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
bis(naphthalen-1-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C22H19O2P/c23-25(24,15-19-11-5-9-17-7-1-3-13-21(17)19)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2,(H,23,24) |
Clave InChI |
GQSNJGCXMVHVIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12621413.png)

![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)


![N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide](/img/structure/B12621443.png)

![1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12621451.png)

![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol](/img/structure/B12621458.png)
